2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
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Overview
Description
2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
The synthesis of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves several steps. One common method includes the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . Another method involves heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine . These methods highlight the importance of reaction conditions and catalysts in the synthesis of this compound.
Chemical Reactions Analysis
2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and triethylamine . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the benzoylation of substituted phenols can lead to the formation of hydroxy benzophenones .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a synthon in the development of new drugs due to its broad range of chemical properties . In biology and medicine, it has shown potential as an antimicrobial agent, with studies indicating its effectiveness against drug-resistant bacterial infections . Additionally, it is being explored for its potential use in treating various diseases, including cancer and diabetes .
Mechanism of Action
The mechanism of action of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been recognized as a key functional protein in bacterial cell division, making it a potential target for the development of novel antibacterial agents . The compound’s ability to inhibit certain enzymes and proteins is crucial to its therapeutic effects.
Comparison with Similar Compounds
Compared to other imidazole derivatives, 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide stands out due to its unique chemical structure and broad range of biological activities . Similar compounds include clemizole, etonitazene, and enviroxime, which also contain the imidazole ring and exhibit various pharmacological activities
Properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-6-4-8-17(12-14)22-19(24)13-25-20-21-10-11-23(20)18-9-5-7-15(2)16(18)3/h4-12H,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMOTIGLJYOULD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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